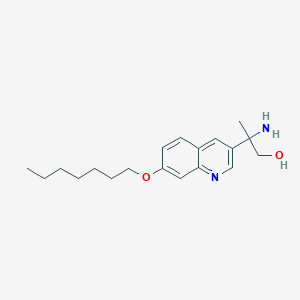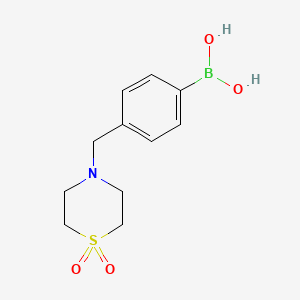
(4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid
Overview
Description
(4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid is a boronic acid derivative known for its unique chemical structure and reactivity This compound is characterized by the presence of a thiomorpholine ring with a dioxido functional group, attached to a phenylboronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid typically involves the reaction of thiomorpholine with formaldehyde and phenylboronic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with advanced purification techniques to ensure the quality and consistency of the final product. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxido functional group to a thiol or thioether.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Biaryl compounds resulting from Suzuki-Miyaura coupling.
Scientific Research Applications
(4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, especially in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The thiomorpholine ring contributes to the compound’s stability and binding affinity, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the thiomorpholine ring and dioxido functional group.
4-(Hydroxymethyl)phenylboronic Acid: Contains a hydroxymethyl group instead of the thiomorpholine ring.
4-(Aminomethyl)phenylboronic Acid: Features an aminomethyl group in place of the thiomorpholine ring.
Uniqueness
(4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid stands out due to its unique combination of a boronic acid moiety and a thiomorpholine ring with a dioxido functional group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H16BNO4S |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO4S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-18(16,17)8-6-13/h1-4,14-15H,5-9H2 |
InChI Key |
CIZHHURYUJSTKL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCS(=O)(=O)CC2)(O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
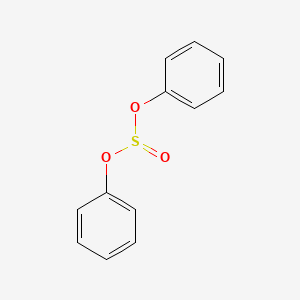
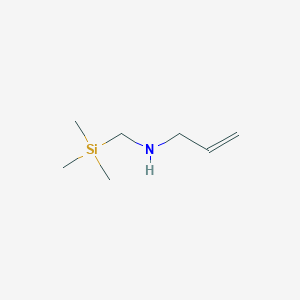
![benzyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8772276.png)

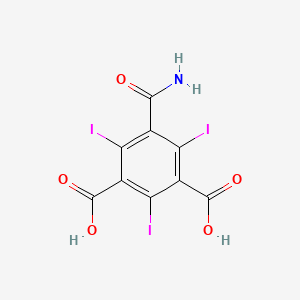

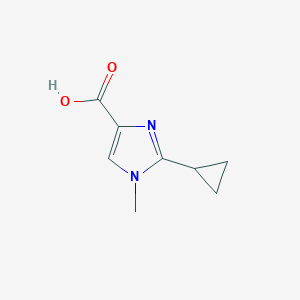

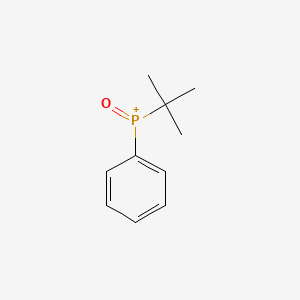
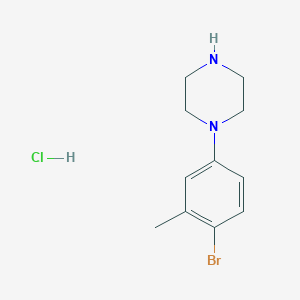

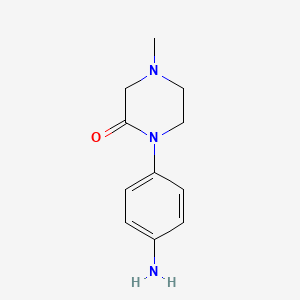
![1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline](/img/structure/B8772367.png)
